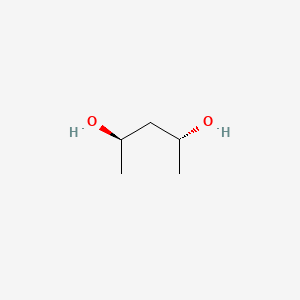
(2R,4R)-(-)-戊二醇
描述
(2R,4R)-(-)-Pentanediol, also known as l-pentanediol, is an important organic chemical compound with a wide range of uses in organic synthesis, scientific research, and industrial applications. It is a colorless, odorless, and hygroscopic liquid with a molecular formula of C5H12O2. It is a chiral molecule and is often used as a chiral pool reagent in asymmetric synthesis.
科学研究应用
1. 金属配合物形成中的杂化配体
(2R,4R)-(-)-戊二醇在金属配合物的形成中起杂化配体的作用。当去质子化时,它充当具有 β-二酮酸结构特征的醇盐,与铝和锆等金属形成螯合的多核配合物。这些配合物可用于合成 Al(2)O(3) 和 ZrO(2) 等材料,提供对配体柔性和配位性质的见解 (Bierschenk, Wilk, & Hanusa, 2011)。
2. 生物大分子结晶
在生物大分子结晶领域,通常使用 2-甲基-2,4-戊二醇 (MPD)。它通过结合蛋白质上的疏水位点来辅助结晶过程,通常有利于亮氨酸侧链。这种结合导致蛋白质表面溶剂可及面积显着减少,这会影响蛋白质稳定性和结晶效率 (Anand, Pal, & Hilgenfeld, 2002)。
3. 混合溶剂体系中的相互作用研究
2,4-戊二醇异构体在二甲基亚砜 (DMSO) 和水混合物中的焓成对相互作用的研究提供了对溶质-溶质和溶质-溶剂相互作用的见解。这些研究对于理解手性识别效应和这些分子在不同溶剂环境中的行为至关重要,这与化学和制药应用相关 (Guo 等人,2012)。
4. 作为萃取蒸馏剂的用途
2-甲基-2,4-戊二醇用作环氧丙烷等化学品的萃取蒸馏剂。这一应用突出了其在提高化学工业中蒸馏过程效率和选择性方面的作用 (Claessens & Fan, 2002)。
5. 从生物质中生产有价值的化学品
(2R,4R)-(-)-戊二醇衍生物被研究用于通过生物质衍生化合物的氢解生产有价值的化学品,如 1,2-戊二醇。这项研究对于开发从可再生资源生产精细化学品的可持续途径至关重要 (Tong 等人,2018)。
作用机制
Target of Action
It is known that similar compounds can interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds, potentially inhibiting or enhancing their activity .
Biochemical Pathways
Similar compounds have been shown to influence various metabolic and signaling pathways .
Result of Action
Similar compounds have been shown to influence various cellular processes, potentially leading to changes in cell function and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R,4R)-(-)-Pentanediol. Factors such as temperature, pH, and the presence of other compounds can affect how (2R,4R)-(-)-Pentanediol interacts with its targets and how it is metabolized in the body .
属性
IUPAC Name |
(2R,4R)-pentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCGKPBSJZVRZ-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310414 | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36402-52-5, 42075-32-1 | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36402-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanediol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentanediol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,R*)-pentane-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-PENTANEDIOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390RNY77SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-PENTANEDIOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4IXW1090 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (2R,4R)-pentane-2,4-diol valuable in asymmetric synthesis?
A1: (2R,4R)-Pentane-2,4-diol is a chiral 1,3-diol, making it a valuable starting material and chiral auxiliary in asymmetric synthesis. Its two stereogenic centers allow for the creation of diastereomeric intermediates, ultimately leading to enantioenriched products. [, ]
Q2: How does (2R,4R)-pentane-2,4-diol contribute to stereocontrol in organic reactions?
A2: (2R,4R)-Pentane-2,4-diol can be incorporated into chiral acetals. These acetals act as templates, directing the approach of reagents and influencing the stereochemical outcome of reactions like allylations or additions of organometallic compounds. [, , ] Researchers have demonstrated the use of (2R,4R)-pentane-2,4-diol-derived acetals for the enantiodivergent synthesis of steroidal side chains by selectively favoring either SN1 or SN2 type cleavage pathways. []
Q3: Can you provide an example of (2R,4R)-pentane-2,4-diol's use in ligand design?
A3: (2R,4R)-Pentane-2,4-diol serves as a key component in synthesizing chiral diphosphite ligands. These ligands find applications in metal-catalyzed asymmetric reactions like hydroformylation. [, , ] For instance, researchers developed a novel bisdiamidophosphite ligand incorporating (2R,4R)-pentane-2,4-diol, demonstrating its effectiveness in palladium-catalyzed asymmetric [3+2] cycloadditions. []
Q4: How does the structure of (2R,4R)-pentane-2,4-diol-based diphosphites influence catalyst behavior?
A4: The bridge length between the two phosphorus atoms in the diphosphite ligand, influenced by the (2R,4R)-pentane-2,4-diol backbone, affects the coordination mode (equatorial-axial or bis-equatorial) to the metal center. This coordination geometry, in turn, impacts the catalyst's stability and ultimately its performance in asymmetric reactions like hydroformylation. [, ]
Q5: What are the implications of the fluxional behavior observed in hydridorhodium diphosphite complexes containing (2R,4R)-pentane-2,4-diol?
A5: Variable-temperature NMR studies reveal fluxional behavior in these complexes, indicating dynamic exchange processes. The calculated activation enthalpies for phosphorus exchange are influenced by the steric bulk of the diphosphite ligands, which is directly related to the (2R,4R)-pentane-2,4-diol backbone structure. Understanding these dynamic processes is crucial for optimizing reaction conditions and achieving high enantioselectivities in asymmetric hydroformylation. []
Q6: Are there any studies on the material properties of polymers incorporating (2R,4R)-pentane-2,4-diol?
A6: Yes, optically active polyesters and polyurethanes have been synthesized using (2R,4R)-pentane-2,4-diol. [, ] Researchers investigated their thermal properties, such as glass transition temperatures and decomposition profiles. Interestingly, no significant differences in thermal behavior were observed compared to polymers derived from the corresponding racemic diols. []
Q7: Can (2R,4R)-pentane-2,4-diol-based polymers be used for chiral separations?
A7: Research shows that polyurethanes synthesized from (2R,4R)-pentane-2,4-diol and various diisocyanates can be used as chiral stationary phases in high-performance liquid chromatography (HPLC). These polymers have shown promising results in resolving enantiomers, particularly for 2,2′-dihydroxy-1,1′-dinaphthyl derivatives. The chiral recognition abilities of these polymers are influenced by their crystallinity, as revealed by X-ray diffraction studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



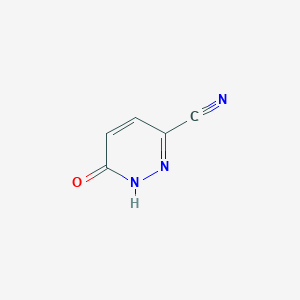




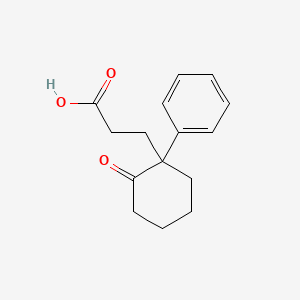
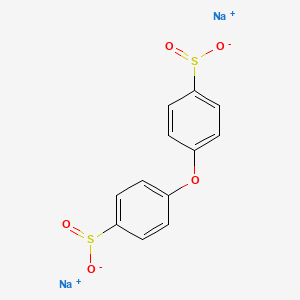
![[1,2]Oxazinane-2-carboxylic acid tert-butyl ester](/img/structure/B3023486.png)
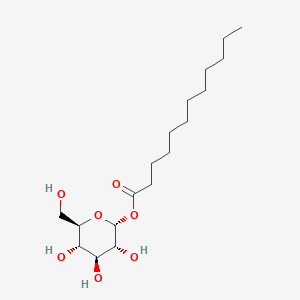
![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)
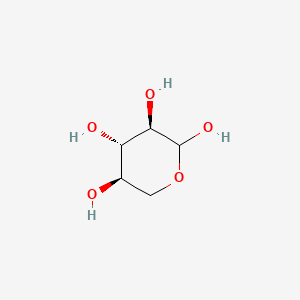


![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)